molecular formula C17H24N2O3 B2658255 Tert-butyl 3-(1,2,3,4-tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate CAS No. 2375262-18-1

Tert-butyl 3-(1,2,3,4-tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate

Cat. No.: B2658255
CAS No.: 2375262-18-1
M. Wt: 304.39
InChI Key: UZCNPXSXZRYIKD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-butyl 3-(1,2,3,4-tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate involves multiple steps, typically starting with the preparation of the azetidine ring. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . The reaction conditions often include the use of microwave irradiation and an alkaline aqueous medium to facilitate cyclocondensation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-(1,2,3,4-tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-(1,2,3,4-tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,2,3,4-tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Tert-butyl 3-(1,2,3,4-tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 3-(1,2,3,4-tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(20)19-10-14(11-19)21-13-7-6-12-5-4-8-18-15(12)9-13/h6-7,9,14,18H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCNPXSXZRYIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC3=C(CCCN3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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